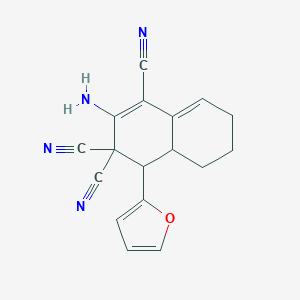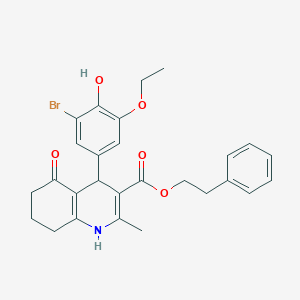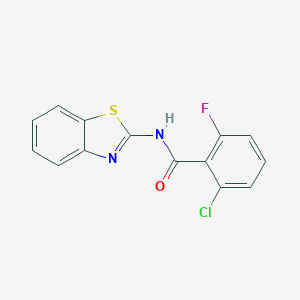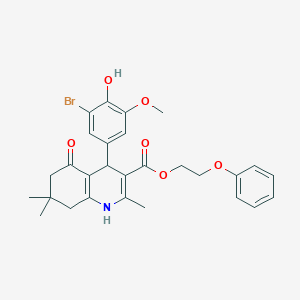![molecular formula C18H17BrN2 B408061 4-(4-bromophenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene](/img/structure/B408061.png)
4-(4-bromophenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromophenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes a pyrrole ring and a pyrazine ring, making it a valuable scaffold in organic synthesis and pharmaceutical chemistry .
Preparation Methods
The synthesis of 4-(4-bromophenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene can be achieved through several synthetic routes. One common method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to obtain the desired compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
4-(4-bromophenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-bromophenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds.
Medicine: It is used in drug discovery and development due to its potential therapeutic effects.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
4-(4-bromophenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds share a similar scaffold and exhibit various biological activities.
Imidazo[1,2-a]pyridines: These compounds are also valuable in medicinal chemistry and exhibit a wide range of applications.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C18H17BrN2 |
|---|---|
Molecular Weight |
341.2g/mol |
IUPAC Name |
4-(4-bromophenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene |
InChI |
InChI=1S/C18H17BrN2/c1-12-3-8-17-18-13(2)16(11-20(18)9-10-21(12)17)14-4-6-15(19)7-5-14/h3-8,11H,9-10H2,1-2H3 |
InChI Key |
OXYSNZOUDBEMEB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C2N1CCN3C2=C(C(=C3)C4=CC=C(C=C4)Br)C |
Canonical SMILES |
CC1=CC=C2N1CCN3C2=C(C(=C3)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B407985.png)

![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-2-methoxyphenol](/img/structure/B407987.png)
![4-(4-bromophenyl)-1-chloro-8-nitro-2-({2-nitrophenyl}sulfanyl)-6-methyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B407988.png)
![2-[(3-Methyl-2-thiophenyl)methylidene]indene-1,3-dione](/img/structure/B407992.png)

![3-amino-N-(2,4-dibromophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407997.png)
![Ethyl 2-{[(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B407998.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide](/img/structure/B407999.png)
![Ethyl 4-({[3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B408000.png)
